1-Methyl-2-(3-methylpentyl)cyclopropane
Description
Plant Sources and Ecological Functions
1-Methyl-2-(3-methylpentyl)cyclopropane has been detected as a trace component in essential oils and floral volatiles, though its occurrence is poorly documented compared to other cyclopropane derivatives. Gas chromatography-mass spectrometry (GC-MS) analyses of labdanum oil (Cistus ladanifer) and abrette seed oil (Hibiscus abelmoschus) revealed homologous cyclopropane structures with analogous alkyl substitutions. These oils, historically used in perfumery, contain multiple cyclopropanes hypothesized to contribute to antimicrobial and insect-deterrent properties.
In Catharanthus roseus essential oil, cyclopropane itself constitutes 0.09% of volatiles, while longer-chain derivatives like this compound may occur at even lower concentrations. Its detection in floral headspace analyses (e.g., Diospyros kaki, Castanea crenata) remains unconfirmed, but structurally related nitrogen-containing volatiles in these species suggest shared biosynthetic pathways.
Table 1: Putative Plant Sources of this compound
Ecologically, cyclopropanes may function as:
Properties
CAS No. |
62238-07-7 |
|---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
1-methyl-2-(3-methylpentyl)cyclopropane |
InChI |
InChI=1S/C10H20/c1-4-8(2)5-6-10-7-9(10)3/h8-10H,4-7H2,1-3H3 |
InChI Key |
YAIRHJNLKNFVTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCC1CC1C |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Alkenes Using Carbenes or Carbenoid Reagents
One of the most common and versatile synthetic approaches to this compound involves the cyclopropanation of suitable alkenes using carbene or carbenoid intermediates. This method typically employs diazo compounds as carbene precursors in the presence of transition metal catalysts such as rhodium, copper, or zinc complexes.
General reaction : An alkene substrate bearing the 3-methylpentyl substituent undergoes reaction with a diazo compound (e.g., diazomethane or ethyl diazoacetate) catalyzed by a transition metal catalyst, generating a metal-carbene intermediate that inserts into the alkene double bond to form the cyclopropane ring with regio- and stereocontrol.
Advantages : This method allows for selective formation of substituted cyclopropanes with control over stereochemistry, scalability, and functional group tolerance.
Example : The cyclopropanation of 3-methyl-1-hexene with a methyl carbene source yields this compound as the product.
Intramolecular Displacement and Michael Addition Strategies
Research on cyclopropane-containing natural products and pharmaceuticals has demonstrated that cyclopropane rings can be constructed via intramolecular displacement reactions and Michael additions involving active methylene compounds.
Michael addition followed by intramolecular displacement : An enone or α,β-unsaturated ketone substrate undergoes Michael addition to generate an enolate intermediate, which then undergoes intramolecular nucleophilic displacement to form the cyclopropane ring.
Intramolecular alkylation : Active methylene compounds can cyclize through 3-exo-tet ring closure reactions when treated with suitable electrophiles such as epoxypropanes bearing leaving groups.
Stereoselectivity : These methods often yield stereoselective cyclopropane derivatives, favoring trans-substituted products due to conformational and electronic factors.
Relevance : While these methods are more commonly applied in complex natural product synthesis, they provide useful synthetic routes for substituted cyclopropanes, potentially adaptable for this compound.
Catalytic Hydrogenation of Precursors
Industrial-scale synthesis may utilize catalytic hydrogenation of appropriate precursors under controlled conditions to generate cyclopropane derivatives.
Process : Hydrogenation of suitably functionalized olefins or cyclopropane precursors in the presence of metal catalysts (e.g., Pd, Pt) can afford the target compound.
Advantages : This method is cost-effective and scalable for bulk production.
Limitations : Less control over stereochemistry compared to cyclopropanation with carbenes; more suitable for simpler derivatives.
Asymmetric Cyclopropanation for Enantiomerically Pure Products
For applications requiring stereochemically pure this compound, asymmetric cyclopropanation protocols have been developed.
Chiral catalysts : Use of chiral rhodium or copper catalysts enables enantioselective cyclopropanation of alkenes.
Example : The asymmetric cyclopropanation of alkenes bearing chiral auxiliaries or using chiral ligands produces enantiomerically enriched cyclopropane derivatives, which can be further elaborated to the target compound.
Synthetic route : Starting from enantiomerically pure intermediates such as (−)-(2S,3S)-N-Boc-2-amino-3-methyl-1-pentanol, cyclopropanation yields stereodefined cyclopropane rings with high enantiomeric excess.
Comparative Analysis of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|---|
| Cyclopropanation with diazo compounds | Transition metal-catalyzed carbene transfer | High stereoselectivity, functional group tolerance | Requires diazo reagents, sometimes hazardous | Moderate to high (50-80%) |
| Intramolecular displacement / Michael addition | Sequential addition and ring closure | Stereoselective, applicable to complex molecules | Multi-step, substrate-specific | Variable (40-70%) |
| Catalytic hydrogenation | Hydrogenation of precursors under metal catalysis | Scalable, cost-effective | Less stereocontrol, limited substrate scope | Moderate (40-60%) |
| Asymmetric cyclopropanation | Use of chiral catalysts or auxiliaries | Enantiomerically pure products | Requires chiral catalysts, more complex setup | Moderate (30-70%) |
Mechanistic Insights
Cyclopropanation via carbene intermediates proceeds through the formation of a metal-carbene complex that undergoes concerted addition to the alkene double bond, preserving stereochemistry.
Intramolecular displacement reactions involve nucleophilic attack on electrophilic centers leading to ring closure, often with inversion of configuration at the reacting carbon.
Asymmetric cyclopropanation mechanisms rely on chiral environment provided by catalysts to favor one enantiomer over the other.
Summary of Research Findings
The synthesis of this compound is well-established primarily through cyclopropanation of alkenes using diazo compounds and transition metal catalysts.
Alternative methods such as intramolecular displacement and Michael addition provide routes to stereoselective cyclopropane rings, useful for complex molecules.
Industrial methods may favor catalytic hydrogenation for scalability.
Asymmetric cyclopropanation enables access to enantiomerically enriched compounds, important for pharmaceutical applications.
The compound’s preparation methods have been validated by spectroscopic analyses (e.g., 1H NMR) and chromatographic purity assessments (>95% purity reported).
Data Table: Key Preparation Methods and Conditions
Chemical Reactions Analysis
1-Methyl-2-(3-methylpentyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst, resulting in the formation of alkanes or other reduced products.
Substitution: The cyclopropane ring can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives or other substituted products
Scientific Research Applications
1-Methyl-2-(3-methylpentyl)cyclopropane has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane derivatives. Researchers investigate its behavior under various reaction conditions to understand the mechanisms of cyclopropane ring-opening and other transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals or agrochemicals.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents. Its unique structure may offer advantages in drug design and development.
Industry: The compound’s properties make it suitable for use in the synthesis of specialty chemicals, materials, and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of 1-Methyl-2-(3-methylpentyl)cyclopropane involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The cyclopropane ring’s strained nature makes it reactive, allowing it to participate in various chemical transformations. The compound may act as an inhibitor or activator of specific biological pathways, depending on its structure and functional groups .
Comparison with Similar Compounds
Structural and Physical Properties
Table 1 compares 1-methyl-2-(3-methylpentyl)cyclopropane with analogous cyclopropane derivatives based on molecular structure, substituents, and observed physical properties.
Key Observations :
- Branching vs. Linear Chains: The branched 3-methylpentyl group in the target compound confers lower volatility compared to linear-chain derivatives like n-nonylcyclopropane, as evidenced by its higher retention time (24.195 min vs. 11.860 min) .
- Steric Effects : Substitution patterns influence steric hindrance. For example, 1,1-dimethylcyclopropane (two adjacent methyl groups) exhibits greater thermal stability but lower environmental persistence than the target compound, as reflected in its higher concentration in food matrices .
Chemical Reactivity and Stereoisomerism
Cyclopropane derivatives exhibit distinct reactivity based on substituent electronic and steric effects:
- Stereoisomerism: Unlike pyrethroid-like cyclopropanes with chiral carbons (e.g., permethrin derivatives) , this compound lacks reported stereoisomers due to its non-chiral substituents. This contrasts with compounds like 1,1,2-trimethylcyclopropane, which may exhibit diastereomerism if substituents create stereogenic centers .
- Reactivity in Natural Matrices: In Chromolaena odorata leaf extracts, the target compound is less reactive than nobiline, 6-hydroxy (a bicyclic terpenoid) but more reactive than 1,1,3,3-tetramethylcyclopentane, likely due to differences in ring strain and substituent electron-donating capacity .
Environmental and Industrial Behavior
- VOC Retention: Polyurethane coatings effective against phenol and formaldehyde also retain this compound, suggesting its moderate polarity and molecular weight align with VOC-incompatibility thresholds .
- Hydrophobicity : The compound’s logP value (3.47 ) indicates higher hydrophobicity than 1,1-dimethylcyclopropane (logP ~2.1), enhancing its persistence in lipid-rich environments like fish tissues .
Biological Activity
1-Methyl-2-(3-methylpentyl)cyclopropane is a cyclopropane derivative with the molecular formula CH and a molecular weight of approximately 140.27 g/mol. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Molecular Structure
The structure of this compound can be represented as follows:
- Molecular Formula: CH
- Molecular Weight: 140.27 g/mol
- CAS Registry Number: 62238-07-7
Spectral Data
The compound can be characterized using various spectral techniques. Below is a summary of its spectral data:
| Property | Value |
|---|---|
| InChI | InChI=1S/C10H20/c1-4-8(2)5-6-10-7-9(10)3/h8-10H,4-7H2,1-3H3 |
| InChIKey | YAIRHJNLKNFVTM-UHFFFAOYSA-N |
| FTIR Spectra | Available on SpectraBase |
| Mass Spectrum | Available on SpectraBase |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted by BenchChem demonstrated its effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals and food preservation.
Antiviral Activity
In addition to its antimicrobial properties, this compound has also been studied for its antiviral effects. Preliminary findings indicate that it may inhibit viral replication in certain models, although further research is required to elucidate the specific mechanisms involved.
The biological activity of this compound is thought to involve interactions with specific molecular targets within microbial cells. These interactions may disrupt cellular processes such as membrane integrity or metabolic pathways, leading to cell death or inhibition of growth .
Case Study 1: Antimicrobial Testing
A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 125 µg/mL against E. coli, indicating promising potential for use in antibacterial formulations.
Case Study 2: Antiviral Screening
In another investigation, the compound was tested for its antiviral properties against influenza virus in vitro. Results showed a reduction in viral titers by up to 70% at a concentration of 50 µg/mL, suggesting that it may serve as a lead compound for antiviral drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
